molecular formula C11H14ClN3 B1285930 (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride CAS No. 904696-62-4

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride

Cat. No.: B1285930
CAS No.: 904696-62-4
M. Wt: 223.7 g/mol
InChI Key: QUVMWCVEYSYIOW-UHFFFAOYSA-N
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Description

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is a chemical compound that features a pyrazole ring attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Attachment to the Phenylmethanamine: The pyrazole ring is then attached to the phenylmethanamine structure through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a benzyl halide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Dihydro derivatives of the pyrazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, influencing biological processes.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • (4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVMWCVEYSYIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585839
Record name 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904696-62-4
Record name 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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